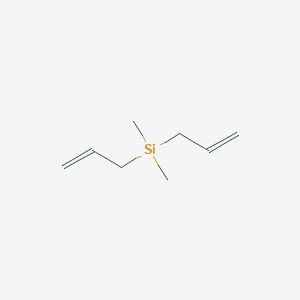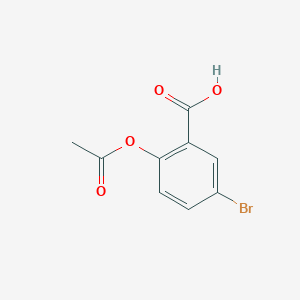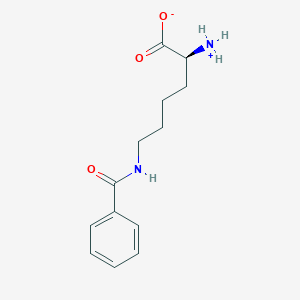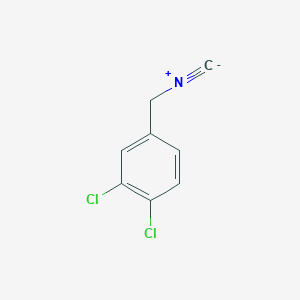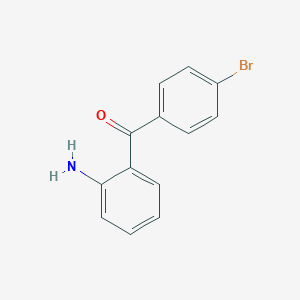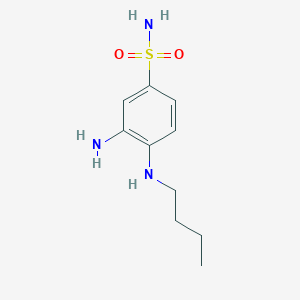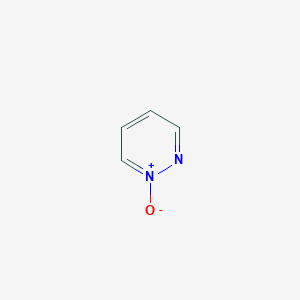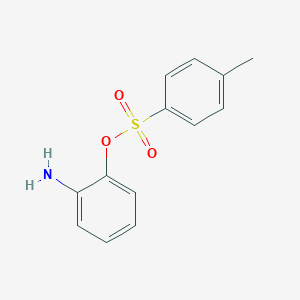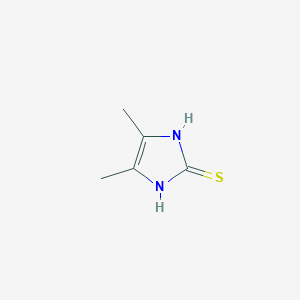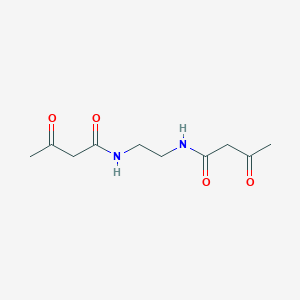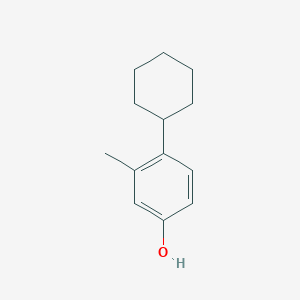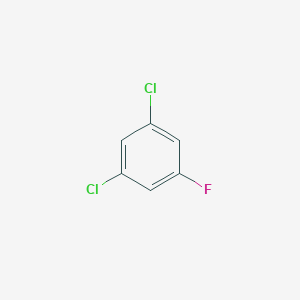
1,3-Dichloro-5-fluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated benzenes typically involves various chemical reactions, including halogen exchange, electrophilic aromatic substitution, and direct fluorination techniques. While specific methods for the synthesis of 1,3-dichloro-5-fluorobenzene are not detailed, analogous processes are used in the synthesis of related compounds like 2,4-dichlorofluorobenzene and other fluorobenzene derivatives, which employ techniques such as diazotization and subsequent fluorination steps (Wang Guo-xi, 2004).
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives, including 1,3-dichloro-5-fluorobenzene, is characterized by the arrangement and lengths of the carbon-fluorine and carbon-chlorine bonds, as well as the overall geometry of the benzene ring. Studies on similar compounds, such as 1,3,5-trifluorobenzene and other fluorobenzene derivatives, provide insights into the bond lengths and angular geometry influenced by the halogen substituents, reflecting the general structural characteristics expected for 1,3-dichloro-5-fluorobenzene (F. Ramondo et al., 1992).
Chemical Reactions and Properties
Fluorobenzenes participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic aromatic substitution, influenced by the electron-withdrawing effects of the halogen substituents. The presence of fluorine and chlorine atoms on the benzene ring affects its reactivity and the type of reactions it undergoes. For example, the fluorination of aromatic compounds, including halobenzenes, has been extensively studied, demonstrating the reactivity patterns that can be expected for 1,3-dichloro-5-fluorobenzene under different conditions (Hirohide Horio et al., 1996).
Physical Properties Analysis
The physical properties of 1,3-dichloro-5-fluorobenzene, such as melting point, boiling point, and solubility, are influenced by the molecular structure and the presence of halogen atoms. While specific data for 1,3-dichloro-5-fluorobenzene is not provided, studies on related compounds like other fluorobenzenes can give insights into its likely physical characteristics, such as phase at room temperature and solubility behaviors (V. R. Thalladi et al., 1998).
Chemical Properties Analysis
The chemical properties of 1,3-dichloro-5-fluorobenzene, including its acidity, basicity, and reactivity, are predominantly determined by the electron-withdrawing effects of the fluorine and chlorine atoms. These effects influence the compound's interaction with nucleophiles and electrophiles, as well as its participation in various organic reactions. Similar studies on fluorobenzene derivatives highlight these interactions and provide a comparative basis for understanding the chemical behavior of 1,3-dichloro-5-fluorobenzene (Sebastian D. Pike et al., 2017).
Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : 1,3-Dichloro-5-fluorobenzene is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives . These derivatives are important for toxicological studies as they help understand the effects of polychlorinated biphenyls (PCBs), which are environmental pollutants .
- Methods of Application : The synthesis involves a nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This reaction yields good to excellent yields of the desired methoxylated products. Further, Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yields methoxylated derivatives of PCB 11, 12, 25, 35, and 36 .
- Results or Outcomes : The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
Organic Synthesis
- Scientific Field : Organic Synthesis .
- Application Summary : 1,3-Dichloro-5-fluorobenzene is used as a building block in organic synthesis . It can be used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals .
Synthesis of Fluorinated Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 1,3-Dichloro-5-fluorobenzene is used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
- Results or Outcomes : The use of 1,3-Dichloro-5-fluorobenzene in the synthesis of fluorinated compounds can lead to a wide range of compounds with potential applications in various fields .
Preparation of 5-Bromo-1,3-Dichloro-2-Fluorobenzene
- Scientific Field : Chemical Synthesis .
- Application Summary : 1,3-Dichloro-5-fluorobenzene can be used in the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene . This compound could have potential applications in various fields, although specific applications are not mentioned in the source .
- Methods of Application : The preparation method involves a tubular diazotization reaction technology to prepare diazonium salt . This method reduces side reactions, including diazonium salt coupling and decomposition, making the diazotization reaction more stable and improving the final yield .
- Results or Outcomes : The preparation method provides a straightforward way to synthesize 5-bromo-1,3-dichloro-2-fluorobenzene . The method has a series of advantages including continuity in production, safety, short reaction time, and energy saving, making it suitable for future industrial production .
Safety And Hazards
When handling 1,3-Dichloro-5-fluorobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
1,3-dichloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWGKIXZAUOECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162442 | |
| Record name | Benzene, 1,3-dichloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-fluorobenzene | |
CAS RN |
1435-46-7 | |
| Record name | 1,3-Dichloro-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



